

# Time-Lapse Imaging of Mitochondrial Dynamics with TMRM: Application Notes and Protocols

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Compound of Interest		
Compound Name:	TMRM Chloride	
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These application notes provide a detailed guide for utilizing Tetramethylrhodamine, Methyl Ester (TMRM) to perform time-lapse imaging of mitochondrial dynamics in live cells. This document offers comprehensive protocols for assessing both mitochondrial membrane potential ( $\Delta\Psi$ m) and morphological changes, crucial parameters for evaluating mitochondrial health and function in basic research and drug discovery.

## **Introduction to TMRM and Mitochondrial Dynamics**

Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain their structural and functional integrity. This dynamic behavior is essential for cellular processes such as energy production, calcium signaling, and apoptosis.[1] The mitochondrial membrane potential ( $\Delta\Psi$ m) is a key indicator of mitochondrial health and is generated by the electron transport chain.[2][3][4]

TMRM is a cell-permeant, cationic fluorescent dye that accumulates in the mitochondrial matrix in a manner dependent on the  $\Delta\Psi$ m.[5][6][7] In healthy, polarized mitochondria, TMRM fluoresces brightly. Upon mitochondrial depolarization, the dye is redistributed to the cytosol, leading to a decrease in mitochondrial fluorescence intensity.[5][7] Time-lapse fluorescence microscopy of TMRM-stained cells allows for the real-time visualization and quantification of changes in both  $\Delta\Psi$ m and mitochondrial morphology, providing valuable insights into cellular physiology and pathology.



## **Quantitative Data Summary**

The following tables summarize key quantitative parameters for successful time-lapse imaging of mitochondrial dynamics using TMRM.

Table 1: TMRM Staining and Imaging Parameters



Parameter	Recommended Range/Value	Notes
TMRM Stock Solution	10 mM in DMSO	Store in aliquots at -20°C, protected from light.[2]
TMRM Working Concentration	5 - 25 nM (non-quenching mode)	Higher concentrations can lead to fluorescence self-quenching.[2] Optimal concentration should be determined empirically for each cell type.
Incubation Time	30 - 45 minutes	At 37°C, protected from light. [2][8]
Imaging Medium	Phenol red-free culture medium	To reduce background fluorescence.
Excitation Wavelength	~548 nm	_
Emission Wavelength	~573 nm	
Microscope Filter Set	TRITC/RFP	[7]
Time-Lapse Interval	5 seconds to several minutes	Dependent on the biological process being studied. For rapid dynamic events, shorter intervals are necessary. For long-term studies, longer intervals are used to minimize phototoxicity.
Laser Power	Keep to a minimum (e.g., 0.1-0.2% of laser output)	To prevent phototoxicity and photobleaching.[9]

Table 2: Pharmacological Controls for Assay Validation



Compound	Mechanism of Action	Typical Working Concentration	Expected Effect on TMRM Signal
FCCP (Carbonyl cyanide 4- (trifluoromethoxy)phen ylhydrazone)	Uncoupler, dissipates mitochondrial membrane potential.	1 μΜ	Rapid decrease in mitochondrial TMRM fluorescence.[2][8]
Oligomycin	ATP synthase inhibitor, can cause hyperpolarization.	2 μg/ml	Increase in mitochondrial TMRM fluorescence.

Table 3: Parameters for Quantifying Mitochondrial Morphology

Morphological Parameter	Description	Software/Tool for Analysis
Number of Mitochondria	Count of individual mitochondrial fragments.	lmageJ/Fiji (MiNA, Mitochondria Analyzer)
Mitochondrial Footprint/Area	Total area occupied by mitochondria.	ImageJ/Fiji (MiNA)
Branch Length	The length of individual mitochondrial tubules.	ImageJ/Fiji (MiNA)
Network Size/Interconnectivity	The degree of branching and interconnection within the mitochondrial network.	lmageJ/Fiji (MiNA)
Aspect Ratio & Form Factor	Measures of mitochondrial elongation and branching complexity.	lmageJ/Fiji

# **Experimental Protocols**Protocol for TMRM Staining of Live Cells

This protocol describes the steps for staining live cells with TMRM for subsequent time-lapse imaging.



### Materials:

- Live cells cultured on glass-bottom dishes or chamber slides
- TMRM (powder or stock solution)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Complete cell culture medium (phenol red-free recommended)
- Phosphate-Buffered Saline (PBS)

#### Procedure:

- Prepare TMRM Stock Solution: If starting from powder, dissolve TMRM in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.[2]
- Prepare TMRM Working Solution: On the day of the experiment, dilute the 10 mM TMRM stock solution in pre-warmed, phenol red-free complete culture medium to a final working concentration of 5-25 nM. The optimal concentration should be determined for each cell type to ensure a bright signal without causing artifacts.
- Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with prewarmed PBS. c. Add the TMRM working solution to the cells. d. Incubate for 30-45 minutes at 37°C in a CO2 incubator, protected from light.[2][8]
- Washing (Optional but Recommended): a. Remove the TMRM working solution. b. Wash the cells twice with pre-warmed, phenol red-free complete culture medium.[2]
- Imaging: Add fresh, pre-warmed phenol red-free medium to the cells. The cells are now ready for time-lapse imaging.

# Protocol for Time-Lapse Imaging of Mitochondrial Dynamics

This protocol outlines the procedure for acquiring time-lapse images of TMRM-stained cells to analyze both mitochondrial membrane potential and morphology.



### Materials:

- TMRM-stained live cells
- Confocal or widefield fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2)
- TRITC/RFP filter set
- Pharmacological controls (e.g., FCCP, Oligomycin)

### Procedure:

- Microscope Setup: a. Turn on the microscope and the live-cell imaging chamber, allowing them to equilibrate to 37°C and 5% CO2. b. Place the dish/slide with TMRM-stained cells on the microscope stage.
- Image Acquisition: a. Locate the cells of interest using brightfield or DIC optics. b. Switch to fluorescence imaging using the TRITC/RFP filter set. c. Adjust the focus and select an appropriate field of view. d. Set the imaging parameters:
  - Use the lowest possible laser power to minimize phototoxicity and photobleaching.
  - Set the appropriate exposure time and gain to obtain a good signal-to-noise ratio.
  - Define the time-lapse parameters (interval and duration) based on the experimental goals.
- Baseline Recording: Acquire a stable baseline of mitochondrial fluorescence and morphology for a few minutes before adding any treatment.
- Treatment Addition (Optional): a. To study the effect of a compound, carefully add it to the imaging medium without disturbing the cells. b. For control experiments, add FCCP to induce depolarization or oligomycin to induce hyperpolarization and record the subsequent changes in TMRM fluorescence.[2]
- Time-Lapse Acquisition: Start the time-lapse acquisition and save the image series for later analysis.

## **Protocol for Data Analysis**



This analysis focuses on quantifying the changes in TMRM fluorescence intensity over time.

Software: ImageJ/Fiji or other image analysis software.

#### Procedure:

- Open Image Series: Open the time-lapse image sequence in the analysis software.
- Define Regions of Interest (ROIs): a. Draw ROIs around individual cells or specific mitochondrial clusters. b. Draw a background ROI in an area with no cells.
- Measure Fluorescence Intensity: a. For each time point, measure the mean fluorescence intensity within the cellular/mitochondrial ROIs and the background ROI.
- Background Subtraction: Subtract the mean background intensity from the mean cellular/mitochondrial intensity for each time point.
- Normalization: Normalize the background-subtracted intensity of each time point to the average baseline intensity (recorded before treatment).
- Data Plotting: Plot the normalized fluorescence intensity over time to visualize the changes in mitochondrial membrane potential.

This analysis focuses on quantifying changes in the shape and connectivity of the mitochondrial network.

Software: ImageJ/Fiji with plugins such as Mitochondrial Network Analysis (MiNA) or Mitochondria Analyzer.

## Procedure:

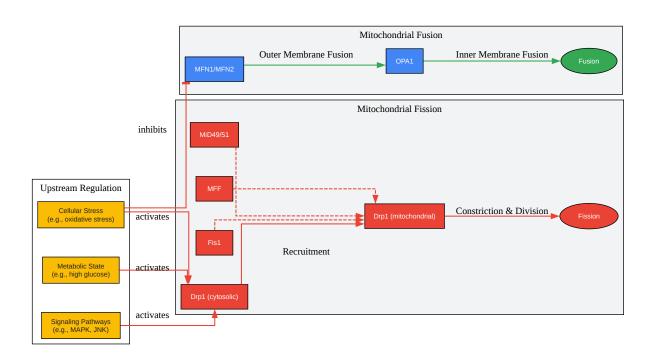
- Image Pre-processing: a. Open the time-lapse image sequence. b. Apply a background subtraction algorithm. c. Use a median filter to reduce noise.
- Image Segmentation: a. Threshold the images to create a binary representation of the mitochondrial network.



- Morphological Analysis (using MiNA or similar tools): a. Run the analysis plugin on the binary images. b. The plugin will automatically calculate various morphological parameters for each time point, such as:
  - Number of individual mitochondria
  - Mitochondrial footprint (total area)
  - Mean branch length
  - Number of networks and network size
- Quantifying Dynamics (Fission/Fusion Events): a. Visually inspect the time-lapse series to
  identify and count fission (one mitochondrion splitting into two or more) and fusion (two or
  more mitochondria merging into one) events. b. Alternatively, use advanced tracking
  software to automate the quantification of these events.
- Data Presentation: Plot the morphological parameters over time to show how the mitochondrial network changes in response to treatment or over the course of the experiment.

# Visualizations Signaling Pathways of Mitochondrial Dynamics



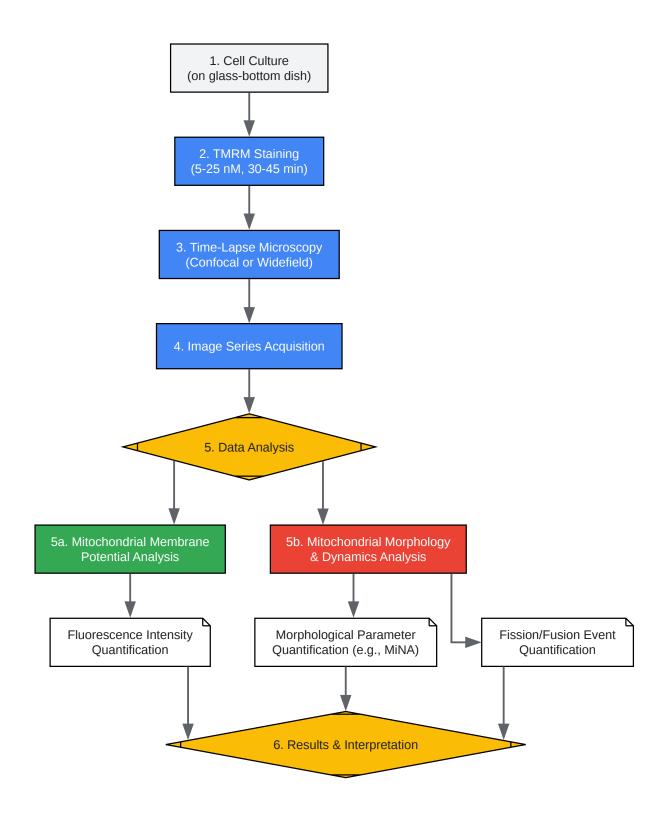


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Caption: Signaling pathways regulating mitochondrial fusion and fission.

## **Experimental Workflow**





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Caption: Experimental workflow for TMRM-based time-lapse imaging.



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